Methyl 4-methylcinnamate Methyl 4-methylcinnamate
Brand Name: Vulcanchem
CAS No.: 7560-43-2
VCID: VC0645591
InChI: InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+
SMILES: CC1=CC=C(C=C1)C=CC(=O)OC
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

Methyl 4-methylcinnamate

CAS No.: 7560-43-2

Cat. No.: VC0645591

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methylcinnamate - 7560-43-2

Specification

CAS No. 7560-43-2
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name methyl (E)-3-(4-methylphenyl)prop-2-enoate
Standard InChI InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+
Standard InChI Key WLJBRXRCJNSDHT-BQYQJAHWSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C(=O)OC
SMILES CC1=CC=C(C=C1)C=CC(=O)OC
Canonical SMILES CC1=CC=C(C=C1)C=CC(=O)OC

Introduction

Chemical Structure and Properties

Methyl 4-methoxycinnamate (C₁₁H₁₂O₃) is a cinnamic acid derivative with a molecular weight of 192.21 g/mol . The compound features a characteristic structure with a methoxy group attached to a phenyl ring, along with an alkene functional group typical of cinnamates. This conjugated system contributes significantly to its UV absorption capabilities.

Physical Properties

The compound typically appears as a yellow solid with specific physical characteristics detailed in Table 1.

Table 1: Physical Properties of Methyl 4-Methoxycinnamate

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
Melting Point76-80°C
Boiling Point110°C @ 0.01 Torr
AppearanceYellow solid

Chemical Identifiers

The compound can be identified through various chemical notations as presented in Table 2.

Table 2: Chemical Identifiers for Methyl 4-Methoxycinnamate

Identifier TypeValueSource
CAS Registry Number832-01-9
InChIInChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3
InChIKeyVEZIKIAGFYZTCI-UHFFFAOYSA-N
Canonical SMILESO=C(OC)C=CC1=CC=C(OC)C=C1

Synthesis Methods

Laboratory Synthesis

Methyl 4-methoxycinnamate can be synthesized through several methods, with the Heck reaction being particularly notable. This reaction typically involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst.

The compound is formally obtained by the condensation of the carboxy group of 4-methoxycinnamic acid with methanol. Research has demonstrated that using bromobenzene and methyl acrylate as substrates in the Heck reaction model can effectively yield methyl cinnamate derivatives.

Advanced Synthesis Approaches

Recent research has introduced an electro-organic approach for synthesizing methyl cinnamate derivatives through the Heck reaction. This method represents an advancement in the field, potentially offering more environmentally friendly production routes with reduced need for toxic solvents and harsh reaction conditions.

Spectroscopic Characteristics

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about methyl 4-methoxycinnamate. Table 3 presents the assigned chemical shifts for carbon atoms in the molecule.

Table 3: Carbon-13 NMR Chemical Shifts for Methyl 4-Methoxycinnamate

Atom IDChemical EnvironmentChemical Shift (ppm)Source
C2GOMe51.50
C14OMe55.32
C6, C73, 5114.34
C8B115.30
C91127.14
C3, C42, 6129.71
C5A144.49
C104161.42
C11G167.68

Similarly, Table 4 presents the proton NMR data, providing insights into the hydrogen environments within the molecule.

Table 4: Proton NMR Chemical Shifts for Methyl 4-Methoxycinnamate

Atom IDChemical EnvironmentChemical Shift (ppm)Source
H18-20GOMe3.79
H15-174OMe3.82
H21-222, 67.46
H23A7.65
H24-253, 56.89
H26B6.31

These spectroscopic data are essential for structural confirmation and purity assessment in both research and industrial applications.

Photodynamics and UV Absorption

Photodynamic Behavior

Methyl 4-methoxycinnamate exhibits interesting photodynamic behavior that has been extensively studied. Research by Peperstraete et al. focused on trans-methyl-4-methoxycinnamate (trans-MMC) as a model UV chromophore used in commercial sunscreens, examining its behavior in both gas and solution phases .

The compound's effectiveness as a UV filter stems from its ability to absorb ultraviolet radiation, thereby protecting skin from harmful UV rays. When exposed to UV radiation, the electrons within the conjugated double bond system transition, effectively dissipating energy as heat.

Isomerization Studies

Time-resolved studies have revealed that upon excitation to its first singlet ππ* state, the compound undergoes decay to the lowest lying singlet nπ* state within approximately 4.5 picoseconds, as determined through both time-resolved ion yield (TR-IY) and time-resolved photoelectron spectroscopy (TR-PES) experiments .

Research has also demonstrated that trans-cis isomerization is preserved in more complex environments, such as cyclohexane solution, as confirmed through transient electronic absorption spectroscopy and complementary steady-state irradiation and 1H NMR studies .

Biological Activities

Anti-inflammatory Properties

Methyl 4-methoxycinnamate has demonstrated significant anti-inflammatory effects in laboratory studies. In vitro research indicates that the compound can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory skin conditions.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against fungal strains. Table 5 summarizes findings related to its antifungal activity.

Table 5: Antifungal Activity of Methyl 4-Methoxycinnamate

Fungal StrainMinimum Inhibitory Concentration (μg/ml)Source
Candida albicans250
Candida kruseiNot specified
Candida parapsilosisNot specified

Antioxidant Activity

Research has identified antioxidant properties in methyl 4-methoxycinnamate, attributed to its ability to scavenge free radicals and reduce oxidative stress. This characteristic is particularly valuable in protecting skin cells from damage caused by UV radiation exposure.

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